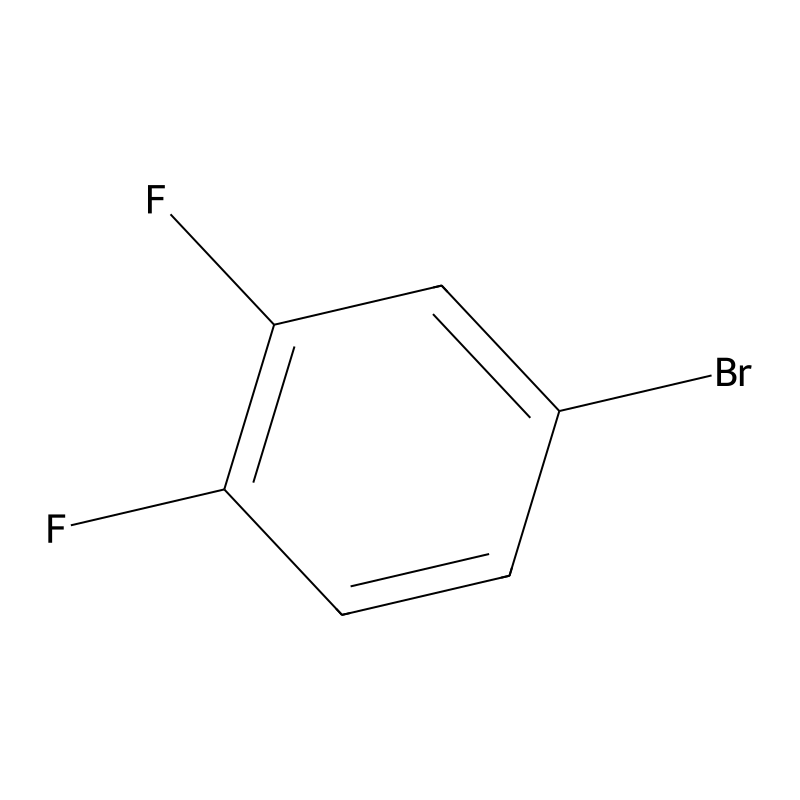4-Bromo-1,2-difluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Specific Scientific Field: The field of application is Organic Synthesis .
Summary of the Application: 1-Bromo-3,4-difluorobenzene is used as a building block in organic synthesis . It is involved in the preparation of various organic compounds.
Methods of Application: 1-Bromo-3,4-difluorobenzene is used as a reactant in organic reactions. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the particular synthesis .
Results or Outcomes: The use of 1-Bromo-3,4-difluorobenzene in organic synthesis leads to the production of various organic compounds. .
Preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine
Specific Scientific Field: This application falls under the field of Pharmaceutical Synthesis .
Summary of the Application: 4-Bromo-1,2-difluorobenzene has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine . This compound could be a key intermediate in the synthesis of various pharmaceuticals.
Methods of Application: The specific synthetic route would depend on the desired end product and could involve various organic reactions .
Results or Outcomes: The successful synthesis of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine provides a valuable building block for further synthetic transformations in the development of pharmaceuticals .
Synthesis of 4-bromo-2,6-difluorobenzoic acid
Specific Scientific Field: This application is in the field of Organic Chemistry .
Summary of the Application: 1-Bromo-3,5-difluorobenzene has been used in the synthesis of 4-bromo-2,6-difluorobenzoic acid . This compound is a useful intermediate in organic synthesis.
Results or Outcomes: The successful synthesis of 4-bromo-2,6-difluorobenzoic acid provides a valuable building block for further synthetic transformations in the field of organic chemistry .
Preparation of 2-(4-[4-(3,5-difluoro-4-(3-methyl)phenyl)-3-fluorophenyl]cyclohexanol-3-ene-1-base]-5-propyl-1,3-dioxane
Specific Scientific Field: This application falls under the field of Liquid Crystal Display (LCD) Manufacturing .
Summary of the Application: 1-Bromo-3-Fluoro-4-Iodobenzene, a compound similar to 1-Bromo-3,4-difluorobenzene, has been used in the preparation of 2-(4-[4-(3,5-difluoro-4-(3-methyl)phenyl)-3-fluorophenyl]cyclohexanol-3-ene-1-base]-5-propyl-1,3-dioxane . This compound is suitable for medium, especially for example for TN, STN, IPS, FFS, and TN-TFT displays .
Results or Outcomes: The successful synthesis of 2-(4-[4-(3,5-difluoro-4-(3-methyl)phenyl)-3-fluorophenyl]cyclohexanol-3-ene-1-base]-5-propyl-1,3-dioxane provides a valuable building block for further synthetic transformations in the development of LCDs .
4-Bromo-1,2-difluorobenzene is an aromatic compound with the molecular formula C₆H₃BrF₂ and a molecular weight of approximately 192.99 g/mol. It is characterized by a bromine atom and two fluorine atoms attached to a benzene ring, specifically at the 4-position and the 1,2-positions, respectively. This compound appears as a clear colorless to pale yellow liquid with a melting point of -4 °C and a boiling point of 150-151 °C . Due to its unique structure, it exhibits distinct chemical properties that are valuable in various synthetic applications.
4-Bromo-1,2-difluorobenzene is primarily involved in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles. For instance, it has been utilized in regioselective nucleophilic aromatic substitution reactions with benzyl alcohol, leading to the formation of different derivatives. Additionally, this compound can undergo reactions such as Suzuki coupling, which allows for the synthesis of more complex organic molecules.
While specific biological activities of 4-bromo-1,2-difluorobenzene are not extensively documented, its structural analogs have demonstrated various pharmacological properties. The compound's ability to participate in electrophilic substitution suggests potential interactions with biological molecules, although its gastrointestinal absorption is low. This characteristic may limit its direct biological applications but could be useful in drug design where controlled reactivity is desired.
Several methods have been developed for synthesizing 4-bromo-1,2-difluorobenzene:
- Regioselective Bromination: This involves the bromination of 1,2-difluorobenzene using bromine or brominating agents under controlled conditions to ensure selectivity at the desired position.
- Electrophilic Aromatic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions involving suitable precursors and brominating agents.
- Cost-effective Methods: Researchers have explored economical synthesis routes that yield high purity and yield for industrial applications.
Interaction studies on 4-bromo-1,2-difluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. The compound's low gastrointestinal absorption indicates limited systemic exposure when ingested, suggesting that it may act locally rather than systemically if utilized in biological contexts.
Several compounds share structural similarities with 4-bromo-1,2-difluorobenzene. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-3,4-difluorobenzene | C₆H₃BrF₂ | Similar halogenation pattern but different position |
| 2-Bromo-3-fluorobenzene | C₆H₄BrF | Different substitution pattern; fewer fluorine atoms |
| 4-Chloro-1,2-difluorobenzene | C₆H₃ClF₂ | Chlorine instead of bromine; different reactivity |
| 3-Bromo-2-fluorobenzene | C₆H₄BrF | Different positions of halogens affecting reactivity |
The uniqueness of 4-bromo-1,2-difluorobenzene lies in its specific arrangement of halogen substituents which influences its chemical behavior and potential applications compared to these similar compounds.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (36.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (36.99%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (36.99%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (61.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (36.99%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Environmental Hazard








